molecular formula C15H28N2O5 B2863259 Di-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate CAS No. 1823301-45-6

Di-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate

Cat. No.: B2863259
CAS No.: 1823301-45-6
M. Wt: 316.398
InChI Key: CNXHKECPYYPLBF-UHFFFAOYSA-N
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Description

Di-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate is a chemical compound with the molecular formula C15H28N2O5 . It is also known as DTBHD.


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(10-11(18)9-16)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 316.39 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Di-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate is utilized in the synthesis of various chemical compounds. For instance, it has been used in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho–kinase inhibitor K-115, demonstrating its role in the synthesis of pharmacologically active compounds (Gomi et al., 2012).

Catalysis and Chemical Reactions

  • This compound plays a significant role in catalysis. For instance, manganese(III) complexes involving 1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,4-diazepane have been studied for their catalytic ability in olefin epoxidation reactions (Sankaralingam & Palaniandavar, 2014).

Radiochemistry Applications

  • In radiochemistry, derivatives of this compound have been synthesized for potential use in imaging. For example, [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate was developed as a high-affinity radioligand for studying diazepam-insensitive benzodiazepine receptors (He et al., 1994).

Biomimetic Applications

  • The compound's derivatives have also found applications in biomimetic hydroxylation of hydrocarbons. Non-heme micro-oxo-bridged diiron(III) complexes involving 1,4-bis(2-hydroxybenzyl)-1,4-diazepane were used to study selective oxidative transformation of alkanes into alcohols, mimicking natural enzymatic processes (Mayilmurugan et al., 2009).

Structural Analyses and Modeling

  • Structural analysis and modeling of compounds containing this compound are essential in understanding their properties and reactivities. For instance, novel square pyramidal iron(III) complexes of linear tetradentate bis(phenolate) ligands, including 1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,4-diazepane, have been studied as models for enzymes (Mayilmurugan et al., 2010).

Chemical Reactions and Syntheses

  • The compound is involved in various chemical reactions and syntheses, providing valuable insights into organic chemistry. For example, reactions of dimethyl and di-tert-butyl 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylates with difunctional nucleophiles have been explored (Gein et al., 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

ditert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(10-11(18)9-16)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXHKECPYYPLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC(C1)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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